molecular formula C8H14N2O3 B5963249 ethyl N-[(allylamino)carbonyl]glycinate

ethyl N-[(allylamino)carbonyl]glycinate

Cat. No. B5963249
M. Wt: 186.21 g/mol
InChI Key: KUFQPPMFZPSWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(allylamino)carbonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of ethyl N-[(allylamino)carbonyl]glycinate is not fully understood. However, studies have shown that it acts as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). The inhibition of these enzymes leads to a decrease in inflammation and an increase in cognitive function.
Biochemical and Physiological Effects:
Ethyl N-[(allylamino)carbonyl]glycinate has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties and has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has neuroprotective effects and has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

Ethyl N-[(allylamino)carbonyl]glycinate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in large quantities. It also has a high purity and stability, which makes it suitable for various experiments. However, one of the limitations is that it is relatively expensive compared to other compounds. It also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on ethyl N-[(allylamino)carbonyl]glycinate. One of the areas of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the identification of new applications for this compound in various fields such as medicine, agriculture, and material science. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
Conclusion:
Ethyl N-[(allylamino)carbonyl]glycinate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand the potential of this compound and its future applications.

Synthesis Methods

Ethyl N-[(allylamino)carbonyl]glycinate is synthesized using a two-step process. The first step involves the reaction of allylamine with ethyl chloroformate to form N-allyl carbamate. In the second step, N-allyl carbamate is reacted with glycine to produce ethyl N-[(allylamino)carbonyl]glycinate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

Ethyl N-[(allylamino)carbonyl]glycinate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, it has been used as a plant growth regulator and a pesticide. In material science, it has been used in the synthesis of polymers and as a surfactant.

properties

IUPAC Name

ethyl 2-(prop-2-enylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-3-5-9-8(12)10-6-7(11)13-4-2/h3H,1,4-6H2,2H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFQPPMFZPSWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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